![molecular formula C18H17FN4O3 B4358421 N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B4358421.png)
N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
Overview
Description
N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a fluorobenzyl group, and a dimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole intermediate.
Coupling with Dimethoxybenzamide: The final step involves coupling the triazole-fluorobenzyl intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the benzamide moiety.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the dimethoxybenzamide moiety can participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
- N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
- N-[1-(2-bromobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
- N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
Comparison:
- Uniqueness: The presence of the fluorine atom in N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- Binding Affinity: The fluorobenzyl group provides stronger hydrophobic interactions, potentially leading to higher binding affinity and specificity for certain biological targets.
- Reactivity: The fluorine atom can influence the electronic properties of the compound, affecting its reactivity in chemical transformations.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c1-25-14-7-13(8-15(9-14)26-2)17(24)21-18-20-11-23(22-18)10-12-5-3-4-6-16(12)19/h3-9,11H,10H2,1-2H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBZFRGENPKSPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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